molecular formula C27H21ClFN3OS B14999055 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14999055
M. Wt: 490.0 g/mol
InChI Key: LLXMBXQETFZYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with various functional groups, including chloro, fluoro, ethoxy, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chloro, fluoro, ethoxy, and phenyl groups are introduced through various substitution reactions. For example, the chloro and fluoro groups can be introduced via halogenation reactions, while the ethoxy group can be introduced through an etherification reaction.

    Final Assembly: The final step involves the coupling of the substituted pyrrolopyrimidine core with the remaining substituents to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE can be compared with other similar compounds, such as:

    Pyrrolopyrimidines: Compounds with a similar pyrrolopyrimidine core but different substituents. These compounds may have different chemical and biological properties.

    Halogenated Aromatics: Compounds with similar halogen substituents, such as chloro and fluoro groups. These compounds may exhibit similar reactivity and biological activities.

    Phenyl-Substituted Compounds: Compounds with phenyl groups as substituents. These compounds may have similar structural features and applications.

The uniqueness of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE lies in its specific combination of substituents and the resulting properties.

Properties

Molecular Formula

C27H21ClFN3OS

Molecular Weight

490.0 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C27H21ClFN3OS/c1-2-33-20-13-11-19(12-14-20)32-15-21(18-7-4-3-5-8-18)25-26(32)30-17-31-27(25)34-16-22-23(28)9-6-10-24(22)29/h3-15,17H,2,16H2,1H3

InChI Key

LLXMBXQETFZYRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=C(C=CC=C4Cl)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.